Ergosine

概要

説明

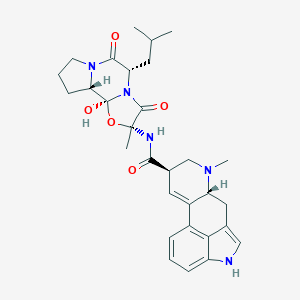

エルゴシンは、特にClaviceps purpurea種などの真菌によって産生される天然の麦角アルカロイドです。麦角アルカロイドは、神経伝達物質との構造的類似性から、中枢神経系に著しい影響を与えることで知られています。 エルゴシンは他の麦角アルカロイドと同様に、インドール環系を含む複雑な化学構造を持っており、さまざまな科学分野で注目されています .

準備方法

合成経路と反応条件: エルゴシンの合成は、通常、Claviceps purpurea真菌によってチアゾリジン-4-カルボン酸を麦角アルカロイド構造に組み込むことを含みます。 このプロセスは複雑で、エルゴシン分子の正しい形成を保証するために特定の条件が必要です .

工業的生産方法: エルゴシンの工業的生産には、ライ麦やその他の穀物などの適切な基質上でClaviceps purpureaを栽培することが含まれます。真菌の菌糸は宿主植物の胚珠に侵入し、発達中の穀物を、目的のアルカロイドを含む菌核に置き換えます。 これらの菌核は収穫され、エルゴシンを抽出するために処理されます .

化学反応の分析

Key Chemical Reactions of Ergosine

This compound's chemical reactions involve several types of modifications, including:

- Hydroxylation: The addition of hydroxyl groups (-OH) to the this compound molecule. This reaction is catalyzed by hydroxylase enzymes and results in the formation of hydroxy-ergosine .

- Epimerization: The inversion of the configuration at a chiral center (specifically, C-8), leading to the formation of ergosinine, the C-8 epimer of this compound . Epimerization can be influenced by factors like temperature, pH, and solvents .

- Oxidation: The introduction of oxygen atoms or the removal of hydrogen atoms. Oxidoreductase enzymes catalyze this reaction, leading to the formation of oxidized-ergosine.

- Decarboxylation: The removal of a carboxyl group (-COOH) from the molecule, catalyzed by decarboxylase enzymes, resulting in decarboxylated-ergosine.

Metabolism and Biotransformation

This compound, like other ergot alkaloids, undergoes metabolism in biological systems. Hydroxylation is a common metabolic reaction, as observed with ergotamine . The hydroxylation of ergotamine results in the addition of one or two hydroxyl moieties (+O or +2O), leading to hydroxylated metabolites .

Epimerization in Detail

Epimerization at the C-8 position is a significant reaction for ergot alkaloids. The C-8-R-isomer is designated with the suffix "-ine" (e.g., this compound), while the C-8-S-isomer is designated with the suffix "-inine" (e.g., ergosinine) . The R- and S-epimers can interconvert, with the conversion influenced by conditions such as temperature, solvent, and pH .

Fragmentation Analysis

Mass spectrometry is used to analyze ergot alkaloids and their fragments. Characteristic ions at specific mass-to-charge ratios (m/z) can be identified . For example, ergovaline and ergotamine show fragments resulting from the cleavage of amide and ether groups .

Data Table of this compound's Chemical Reactions

| Reaction | Enzyme Involved | Intermediate Formed | Conditions |

|---|---|---|---|

| Hydroxylation | Hydroxylase | Hydroxy-Ergosine | Presence of O2 |

| Epimerization | Epimerase | Ergosinine | pH-dependent |

| Oxidation | Oxidoreductase | Oxidized-Ergosine | NAD+/NADH |

| Decarboxylation | Decarboxylase | Decarboxylated-Ergosine | Heat |

This table summarizes the key chemical reactions involving this compound, the enzymes involved, the resulting intermediate compounds, and the conditions under which these reactions occur.

科学的研究の応用

Pharmacological Uses

Ergosine is primarily known for its pharmacological properties, which include:

- Vasoconstriction : Utilized in treating conditions associated with poor blood circulation.

- Migraine Treatment : Effective in alleviating migraine headaches due to its vasoconstrictive effects.

- Uterine Atony : Administered to manage postpartum hemorrhage by stimulating uterine contractions.

Case Studies

A notable study highlighted the use of this compound in managing postpartum hemorrhage. The administration of this compound demonstrated a significant reduction in blood loss during and after childbirth, showcasing its efficacy in clinical settings .

| Application | Effect | Study Reference |

|---|---|---|

| Vasoconstriction | Improved blood flow | |

| Migraine Treatment | Reduced headache frequency | |

| Uterine Atony | Decreased postpartum bleeding |

Mycotoxin Management

This compound, along with other ergot alkaloids, plays a role in managing mycotoxin levels in crops. Research has focused on developing methods to extract and quantify this compound from contaminated grains, which is crucial for food safety.

Extraction Techniques

A recent study employed DNA aptamer-functionalized silica gel for the selective extraction of this compound from contaminated rye flour. This method showed promising results, indicating that aptamer-based systems can effectively isolate this compound and related toxins from complex matrices .

| Technique | Description | Outcome |

|---|---|---|

| Aptamer-Based Extraction | Utilizes specific DNA aptamers for toxin isolation | High specificity and efficiency |

Case Studies

In agricultural research, this compound's role as a mycotoxin has been investigated extensively. One study reported successful extraction of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the compound's significance in monitoring food safety .

Quantification Techniques

The determination of this compound levels in various samples is critical for both medical and agricultural applications. Several analytical methods have been developed:

- High-Performance Liquid Chromatography (HPLC) : Widely used for the quantitative analysis of ergot alkaloids.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for detecting this compound in complex samples.

Data Tables

The following table summarizes different analytical methods used for this compound quantification:

| Method | Sensitivity | Application Area |

|---|---|---|

| HPLC | Moderate | Pharmaceutical analysis |

| LC-MS/MS | High | Food safety monitoring |

| Capillary Zone Electrophoresis | Very High | Research applications |

作用機序

エルゴシンの作用機序は、神経伝達物質受容体を含むさまざまな分子標的との相互作用を含みます。エルゴシンは、特定の作用部位に応じて、トリプタミン作動性、ドーパミン作動性、アドレナリン作動性受容体において部分アゴニストまたはアンタゴニストとして作用します。 この相互作用は、神経伝達物質活性の調節とそれに続く生理学的効果をもたらします .

類似の化合物との比較

エルゴシンは、エルゴタミン、エルゴメトリン、エルゴクリスティンなどの他の麦角アルカロイドと構造的に類似しています。これらの化合物は、エルゴリン環系を共有し、同様の生物活性を持っています。エルゴシンは、その特定の受容体相互作用とそれに続く薬理学的効果においてユニークです。

類似の化合物のリスト:- エルゴタミン

- エルゴメトリン

- エルゴクリスティン

- エルゴコルニン

- エルゴクリプチン

エルゴシンの独自の特性と多様な用途は、科学研究と工業的用途において貴重な化合物となっています。その複雑な化学構造とさまざまな分子標的との相互作用は、現在でも広範囲にわたる研究と探求の対象となっています。

類似化合物との比較

Ergosine is structurally similar to other ergot alkaloids, such as ergotamine, ergometrine, and ergocristine. These compounds share the ergoline ring system and have similar biological activities. this compound is unique in its specific receptor interactions and the resulting pharmacological effects.

List of Similar Compounds:- Ergotamine

- Ergometrine

- Ergocristine

- Ergocornine

- Ergokryptine

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its complex chemical structure and interactions with various molecular targets continue to be subjects of extensive study and exploration.

生物活性

Ergosine, an ergot alkaloid, is a compound derived from the fungus Claviceps purpurea, which infects cereal grains and grasses. This compound, along with other ergot alkaloids, has significant biological activity that affects various physiological processes in both animals and humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on livestock physiology, and relevant case studies.

This compound belongs to a class of compounds known as ergoline alkaloids, characterized by a tetracyclic structure that resembles biogenic amines such as dopamine, norepinephrine, and serotonin. This structural similarity allows this compound to interact with various neurotransmitter receptors in the body, including:

- Dopamine receptors

- Adrenergic receptors

- Serotonin (5-HT) receptors

The binding of this compound to these receptors can result in agonistic or antagonistic effects, influencing numerous physiological responses such as vasoconstriction, hormonal regulation, and neurotransmission .

Biological Activity

The biological activity of this compound is primarily linked to its vasoconstrictive properties. It has been shown to affect blood flow and vascular tone, which can lead to significant physiological consequences. The following table summarizes the relative potency of this compound compared to other ergot alkaloids in terms of vasoconstriction:

| Ergot Alkaloid | Vasoconstriction Potency | Mechanism |

|---|---|---|

| Ergovaline | High | Agonist at alpha-adrenergic receptors |

| Ergotamine | High | Agonist at serotonin and adrenergic receptors |

| This compound | Moderate | Agonist at serotonin receptors |

| Ergocristine | Low | Partial agonist |

Effects on Livestock

This compound's impact on livestock has been extensively studied due to its presence in contaminated feed. The following case studies illustrate the effects of this compound and other ergot alkaloids on cattle:

- Case Study 1 : A herd exposed to 1500 ppb of ergot alkaloids exhibited moderate lameness and necrosis around the feet due to vasoconstriction .

- Case Study 2 : In another instance where cattle were exposed to 6000 ppb of ergot alkaloids, animals refused feed and displayed signs of starvation due to severe gastrointestinal distress .

- Case Study 3 : A particularly severe case involved exposure to 54,916 ppb of total ergot alkaloids, resulting in early-term abortions in a high percentage of pregnant cows .

These cases highlight the potential for this compound and other ergot alkaloids to cause significant health issues in livestock, primarily through their vasoconstrictive effects.

Research Findings

Recent studies have focused on the pharmacological profiles of ergot alkaloids, including this compound. Key findings include:

- Receptor Binding : this compound has been identified as an agonist for several serotonin receptor subtypes (e.g., 5-HT2A), which are implicated in mediating vasoconstrictive effects .

- Chronic Exposure Effects : Continuous consumption can lead to receptor accumulation and altered physiological responses over time .

- Impact on Reproductive Health : In utero exposure to ergot alkaloids has been linked to adverse outcomes such as altered fetal growth and developmental issues in livestock .

特性

IUPAC Name |

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-94-4 | |

| Record name | Ergosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。